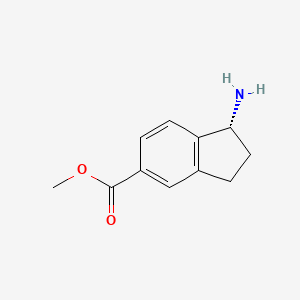

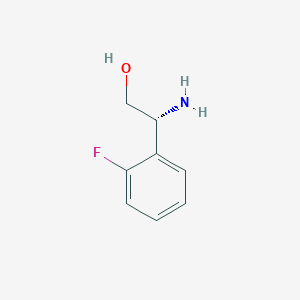

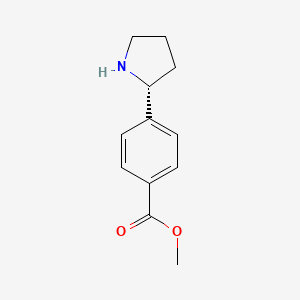

(S)-3-(1-amino-2,2,2-trifluoroethyl)benzoic acid

Overview

Description

Benzoic acid is a simple aromatic carboxylic acid which is a common constituent of many natural substances . It’s widely used as a food preservative and is also found in various topical antifungal preparations .

Synthesis Analysis

The synthesis of benzoic acid has evolved over time. The first industrial synthesis was the hydrolysis of benzotrichloride to calcium benzoate, followed by acidification . This method has been replaced by the air oxidation of toluene .Molecular Structure Analysis

The molecular structure of benzoic acid consists of a benzene ring attached to a carboxyl group . The 3D structure can be viewed using specific software .Chemical Reactions Analysis

Benzoic acid can undergo various reactions. For instance, it can react with OH, NO3, and SO4 radicals in the atmosphere .Physical and Chemical Properties Analysis

Benzoic acid appears as white crystals . It has a melting point of 122 ºC and a water solubility of 3.4 g/L .Scientific Research Applications

Co-culture Engineering in Microbial Biosynthesis

- Co-culture Engineering for 3AB Production: A study by Zhang & Stephanopoulos (2016) demonstrated the use of co-culture engineering in Escherichia coli for the biosynthesis of 3-amino-benzoic acid (3AB), an important building block for natural products with various biological activities. The research established a microbial biosynthetic system for de novo 3AB production from glucose. This co-culture system significantly improved 3AB production compared to the mono-culture approach, illustrating co-culture engineering as a powerful method in metabolic engineering (Zhang & Stephanopoulos, 2016).

Structure-Metabolism Relationships

- Study on Substituted Benzoic Acids: Ghauri et al. (1992) explored the structure-metabolism relationships for substituted benzoic acids, including 3-amino-benzoic acid, in rats. This research involved molecular orbital and empirical methods to calculate properties of benzoic acid and its derivatives, focusing on their urinary excretion profiles and metabolic fate (Ghauri et al., 1992).

Biosynthesis of Benzoic Acid

- Benzoic Acid Biosynthesis in Plants and Bacteria: Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, which serves as a biosynthetic building block for various natural products. The study outlined two major pathways for benzoic acid biosynthesis from L-phenylalanine in eukaryotes and the biosynthesis in bacteria through oxidative decarboxylation reactions (Hertweck et al., 2001).

Biosynthesis of AHBA-Derived Natural Products

- 3,5-AHBA as a Precursor for Natural Products: Kang, Shen, & Bai (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derivatives, an important precursor for a variety of natural products, from a molecular genetics, chemical, and biochemical perspective (Kang, Shen, & Bai, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGDSILNVYAYQQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3090716.png)